molecular formula C17H16Cl3N B1145126 rac-trans-Sertraline Hydrochloride CAS No. 79617-99-5

rac-trans-Sertraline Hydrochloride

Cat. No.: B1145126
CAS No.: 79617-99-5
M. Wt: 340.7 g/mol
InChI Key: VUWMBIAOLDXLOZ-UHFFFAOYSA-N
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Description

rac-trans-Sertraline Hydrochloride: is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors. It is widely known for its use as an antidepressant medication. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Mechanism of Action

Target of Action

Rac-trans-Sertraline Hydrochloride, commonly known as Sertraline, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . Its primary target is the serotonin transporter (5-HTT) , an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .

Mode of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity . This inhibition of reuptake leads to an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .

Pharmacokinetics

Sertraline’s pharmacokinetics is characterized by large between-subject variability and inconsistent reports for oral bioavailability . After a single oral dose, Sertraline’s maximum concentration (Cmax) and area under the curve (AUC ∞) increase proportionally between 50 and 200 mg, and bioavailability increases nonlinearly with dose from 5 to 50 mg and plateaus afterwards . The absorption of Sertraline is time-dependent and best described by a sigmoidal Emax function of time after dose .

Result of Action

The molecular and cellular effects of Sertraline’s action involve changes in the intracellular vesicle transport system. In the absence of its putative protein target, Sertraline targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .

Action Environment

The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the pH of the environment can influence the ionization state of Sertraline, potentially affecting its absorption and distribution within the body .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-Sertraline Hydrochloride involves several steps. One common method starts with the reduction of a racemic tetralone precursor using ketoreductases, which yields a key chiral alcohol intermediate. This intermediate is then oxidized to an enantiopure ketone using sodium hypochlorite and 2-azaadamantane N-oxyl as an organocatalyst. The final step involves the reductive amination of the ketone with methylamine, followed by reduction with sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often employs a simulated moving bed technology for the separation of enantiomers. This method is cost-effective and allows for the efficient production of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: rac-trans-Sertraline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol intermediate can be oxidized to a ketone using oxidizing agents like sodium hypochlorite.

    Reduction: The ketone can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, 2-azaadamantane N-oxyl.

    Reduction: Sodium borohydride, methylamine.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Enantiopure ketone.

    Reduction: Enantiopure amine.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

rac-trans-Sertraline Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.

    Citalopram Hydrobromide: Also a selective serotonin reuptake inhibitor, used for similar therapeutic purposes.

    Paroxetine Hydrochloride: Another compound in the same class, with unique pharmacokinetic properties.

Uniqueness: rac-trans-Sertraline Hydrochloride is unique due to its specific enantiomeric composition and its high selectivity for the serotonin transporter. This selectivity contributes to its efficacy and safety profile in the treatment of depression and anxiety disorders .

Properties

CAS No.

79617-99-5

Molecular Formula

C17H16Cl3N

Molecular Weight

340.7 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine;hydrochloride

InChI

InChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H

InChI Key

VUWMBIAOLDXLOZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Synonyms

(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride;  trans-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride;  rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-meth

Origin of Product

United States

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